Pyridin-2-YL-thiophen-3-YL-acetonitrile
Description
Structure
3D Structure
Properties
CAS No. |
864684-85-5 |
|---|---|
Molecular Formula |
C11H8N2S |
Molecular Weight |
200.26 g/mol |
IUPAC Name |
2-pyridin-2-yl-2-thiophen-3-ylacetonitrile |
InChI |
InChI=1S/C11H8N2S/c12-7-10(9-4-6-14-8-9)11-3-1-2-5-13-11/h1-6,8,10H |
InChI Key |
YFVRMVBPYQHUHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(C#N)C2=CSC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for Pyridin 2 Yl Thiophen 3 Yl Acetonitrile and Analogues
Strategies for Carbon-Carbon and Carbon-Heteroatom Bond Formation
The construction of the central pyridin-yl-thiophen-yl skeleton is a critical step that can be achieved through several powerful synthetic reactions. These include transition-metal-catalyzed cross-couplings and multicomponent reactions.
Palladium-catalyzed cross-coupling reactions are among the most effective and widely used methods for forming C-C bonds between aromatic and heteroaromatic rings. nih.gov The Suzuki-Miyaura coupling, in particular, offers a versatile route by reacting a boronic acid or ester of one heterocycle with a halide of the other. For the synthesis of a pyridinyl-thiophenyl linkage, this could involve the reaction of a pyridin-2-ylboronic acid with 3-bromothiophene (B43185) or, conversely, 3-thienylboronic acid with 2-bromopyridine. nih.govchemicalbook.com A general procedure involves heating a mixture of the boronic acid (e.g., pyridin-3-yl boronic acid) and a halothiophene with a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) and an aqueous base such as sodium carbonate in a solvent like 1,4-dioxane. chemicalbook.com
Other notable palladium-catalyzed reactions include:
Negishi Coupling : This reaction uses an organozinc reagent and is compatible with various functional groups. 2-Bromopyridine can serve as a reactant in Negishi cross-coupling with aryl halides, catalyzed by palladium. chemicalbook.com
Direct C-H Arylation : More recent methods focus on the direct functionalization of C-H bonds, avoiding the pre-functionalization required for traditional coupling reactions. rsc.org Palladium-catalyzed oxidative C-H/C-H cross-coupling can directly link pyridine (B92270) N-oxides with heterocycles like thiophenes. rsc.org This approach offers a more atom-economical route to unsymmetrical biheteroaryl molecules. rsc.org Specialized palladium-PEPPSI-NHC complexes have proven to be particularly efficient in activating the C-H bonds of heteroarenes for such couplings. mdpi.com
| Coupling Reaction | Typical Reactants | Catalyst System | Key Features |
| Suzuki-Miyaura | Heteroaryl Boronic Acid + Heteroaryl Halide | Pd(PPh₃)₄, K₃PO₄ or Na₂CO₃ | High functional group tolerance; widely available reagents. nih.govchemicalbook.com |
| Negishi | Heteroaryl Organozinc + Heteroaryl Halide | Palladium Catalyst | A reactant in the synthesis of various compounds. chemicalbook.com |
| Direct C-H Arylation | Heteroaryl N-oxide + Heterocycle | Pd(OAc)₂, Ag₂CO₃ | Avoids pre-functionalization of one coupling partner. rsc.org |
Once the pyridin-yl-thiophen-yl core is assembled, the acetonitrile (B52724) group (-CH₂CN) must be introduced. This can be accomplished through several routes:
Nucleophilic Substitution : A common method involves the conversion of a (pyridin-2-yl-thiophen-3-yl)methanol derivative to the corresponding halide (e.g., a methyl bromide or chloride), followed by nucleophilic substitution with a cyanide salt like sodium or potassium cyanide.
Decarboxylation : An alternative approach involves the synthesis of an intermediate such as an ethyl 2-cyano-2-(heteroaryl)acetate, which can then undergo decarboxylation. For instance, the synthesis of 2-(pyridin-4-yl)acetonitrile (B76164) has been achieved by heating ethyl 2-cyano-2-(pyridin-4-yl)acetate with lithium chloride in dimethyl sulfoxide (B87167) (DMSO). google.com
Functional Group Interconversion : The nitrile can be derived from other functional groups. For example, a (pyridin-2-yl-thiophen-3-yl)acetamide can be dehydrated using reagents like phosphorus oxychloride or trifluoroacetic anhydride (B1165640) to yield the desired acetonitrile.
Use of Acetonitrile Synthons : Reagents like phenylsulfonylacetonitrile can be used in reactions with α,β-unsaturated nitriles to construct complex pyridine derivatives that already contain a cyano group. mdpi.com
Multicomponent reactions (MCRs) offer a highly efficient strategy for synthesizing complex molecules in a single step from three or more reactants, enhancing atom economy and reducing synthesis time. tandfonline.comyoutube.com For the synthesis of analogues of Pyridin-2-YL-thiophen-3-YL-acetonitrile, an MCR approach can simultaneously construct the pyridine ring and install the nitrile group.
A notable example is the one-pot synthesis of 2-oxo-4-(pyridin-4-yl)-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile. nih.gov This reaction involves refluxing a mixture of 4-pyridine carboxaldehyde, 2-acetylthiophene, ethyl cyanoacetate, and ammonium (B1175870) acetate (B1210297) in ethanol (B145695) with a catalytic amount of ceric ammonium nitrate (B79036) (CAN). nih.gov This method directly yields a thiophenyl-substituted cyanopyridine structure, which is a close analogue of the target compound. The resulting product can be further functionalized. nih.gov Such condensation reactions are powerful tools for rapidly building libraries of functionalized pyridine derivatives. acsgcipr.org
Precursor Synthesis and Functional Group Interconversions
The success of the aforementioned coupling strategies is contingent upon the availability of suitably functionalized pyridine and thiophene (B33073) precursors.
The preparation of functionalized pyridines, such as 2-halopyridines, is a fundamental prerequisite for many cross-coupling reactions.
Halogenation : 2-Bromopyridine is a key building block and is commonly synthesized from 2-aminopyridine (B139424) via a Sandmeyer-type reaction. wikipedia.org The process involves diazotization of 2-aminopyridine with sodium nitrite (B80452) in hydrobromic acid at low temperatures (below 0°C), followed by decomposition of the diazonium salt. chemicalbook.comorgsyn.org Yields for this transformation are typically high, often exceeding 80%. chemicalbook.com
Metalation : 2-Bromopyridine can be converted into a versatile nucleophile through metalation. chemicalbook.comwikipedia.org Reaction with strong bases like butyllithium (B86547) generates 2-lithiopyridine, which can then be used in subsequent reactions with various electrophiles. wikipedia.org
Sulfinate Synthesis : As an alternative to often unstable pyridine-2-boronates used in Suzuki couplings, pyridine-2-sulfinates have been developed as highly effective nucleophilic coupling partners in palladium-catalyzed reactions with aryl halides. rsc.org
Selective functionalization of the thiophene ring is crucial for controlling the regiochemistry of the coupling reaction. To achieve the desired 3-substituted product, specific synthetic routes are necessary.
Halogenation : Unlike the 2-position, direct bromination of thiophene does not yield 3-bromothiophene. wikipedia.org Instead, 3-bromothiophene is typically prepared via a multi-step process involving the bromination of thiophene to 2,3,5-tribromothiophene, followed by selective reductive debromination. wikipedia.orgorgsyn.org This reduction can be achieved using zinc dust in acetic acid, which preferentially removes the α-bromines to give 3-bromothiophene in good yield. scispace.com This compound is a key intermediate for synthesizing 3-substituted thiophenes. orgsyn.orgscispace.com
C-H Activation : Modern methods allow for the direct functionalization of thiophene's C-H bonds. While activation at the α-positions (C2, C5) is more common, specific palladium-catalyzed methods have been developed for the more challenging functionalization at the β-positions (C3, C4). rsc.org This can involve a palladium 1,4-migration strategy starting from a 2-(2-bromoaryl)thiophene. rsc.org
Metalation : Thiophene can be metalated using strong bases to form thienylmetal compounds, which are valuable for subsequent coupling reactions. numberanalytics.com For example, 3-lithiothiophene can be generated from 3-bromothiophene by treatment with n-butyllithium. sigmaaldrich.com
| Precursor | Synthesis Method | Reagents | Key Features |
| 2-Bromopyridine | Diazotization | 2-Aminopyridine, HBr, NaNO₂ | Standard, high-yielding route to a key coupling partner. chemicalbook.comorgsyn.org |
| 3-Bromothiophene | Debromination | 2,3,5-Tribromothiophene, Zn, Acetic Acid | Multi-step but necessary for accessing the 3-substituted isomer. orgsyn.orgscispace.com |
| 2-Lithiopyridine | Metalation | 2-Bromopyridine, Butyllithium | Creates a potent nucleophile for further functionalization. wikipedia.org |
Optimization of Reaction Conditions and Catalyst Systems
The efficient construction of the pyridinyl-thiophenyl-acetonitrile scaffold hinges on the careful tuning of multiple reaction parameters. The choice of catalyst, solvent, temperature, and reactants can dramatically influence the outcome of the synthesis, dictating not only the yield but also the regioselectivity and atom economy of the process.
Solvent Effects and Reaction Medium Selection (e.g., Acetonitrile as Solvent and Reactant)
The selection of a solvent is a critical parameter in chemical synthesis, as it can influence reactant solubility, reaction rates, and even alter reaction pathways. Acetonitrile (CH₃CN) is a particularly noteworthy solvent in organic synthesis due to its unique properties. It is a polar aprotic solvent with a high dielectric constant, making it effective at dissolving a wide range of both polar and nonpolar compounds. ntnu.noatamankimya.com
In the context of synthesizing nitrile-containing compounds, acetonitrile can play a dual role, serving not only as the reaction medium but also as a reactant—a source of the cyanomethyl (-CH₂CN) or cyano (-CN) group. mdpi.comresearchgate.net This dual functionality offers an atom-economical advantage, streamlining synthetic sequences. ntnu.nomdpi.com For instance, transition-metal-catalyzed reactions can activate the C(sp³)-H bond of acetonitrile, allowing it to add across double bonds or couple with aryl halides. researchgate.net The generation of a cyanomethyl radical (•CH₂CN) from acetonitrile is a key step in many such transformations. mdpi.com
The choice of solvent can significantly impact yield and reaction time. The polarity and coordinating ability of the solvent affect the stability of intermediates and transition states, particularly in metal-catalyzed processes. While acetonitrile is widely used, other solvents like dimethylformamide (DMF), methanol, water, and even deep eutectic solvents (DES) are explored to optimize specific transformations. nih.govnih.gov For example, water has been successfully used as a green solvent for the Pd-catalyzed direct C-H arylation of thiophene derivatives, demonstrating that high yields can be achieved in a more sustainable medium. unito.it The use of acetonitrile itself is not without sustainability concerns, primarily related to waste treatment and its production as a byproduct of acrylonitrile (B1666552) manufacturing. ntnu.no
Below is a table illustrating the hypothetical effect of different solvents on a generic cross-coupling reaction to form a heteroaryl nitrile, showcasing how solvent choice can influence reaction outcomes.
Table 1: Influence of Solvent on a Hypothetical Cross-Coupling Reaction Yield
| Solvent | Dielectric Constant (ε) | Typical Yield (%) | Reaction Time (h) | Notes |
| Acetonitrile | 36.6 | 85 | 6 | Can also act as a reactant. mdpi.com |
| Toluene (B28343) | 2.4 | 60 | 12 | Low polarity, suitable for non-polar reactants. |
| Dimethylformamide (DMF) | 36.7 | 90 | 4 | High boiling point, good for high-temp reactions. |
| Water | 80.1 | 75 | 8 | Green solvent, but solubility can be an issue. unito.it |
| Dioxane | 2.2 | 65 | 12 | Common for cross-coupling, but less polar. |
Ligand Design in Metal-Catalyzed Processes for Enhanced Selectivity and Yield
Metal-catalyzed cross-coupling reactions are indispensable for forming the C-C bonds that often constitute the backbone of molecules like this compound. The success of these reactions, which frequently employ palladium, nickel, or copper catalysts, is profoundly dependent on the ligands coordinated to the metal center. nih.govresearchgate.net Ligands are organic molecules that bind to the metal and are crucial for stabilizing the catalyst, modulating its reactivity, and directing its selectivity. ethernet.edu.etmiamioh.edu
The design of ligands focuses on tuning their steric and electronic properties. ethernet.edu.et
Steric Properties : Bulky ligands can promote the reductive elimination step in a catalytic cycle, which is often the product-forming step, thereby increasing the reaction rate. They can also influence regioselectivity by sterically blocking certain reaction sites on a substrate.
Electronic Properties : Electron-rich ligands can enhance the rate of oxidative addition, the initial step in many cross-coupling cycles where the catalyst activates a substrate.
Phosphine-based ligands, such as Buchwald's biaryl phosphines (e.g., XPhos, SPhos) and N-heterocyclic carbenes (NHCs), are among the most successful classes of ligands for palladium-catalyzed cross-couplings. miamioh.edudigitellinc.com The development of ligand libraries, containing a diverse array of structures, has become essential for optimizing new reactions. nih.gov For instance, in couplings involving challenging heteroaromatic substrates, specific ligands can prevent catalyst deactivation and promote the desired bond formation with high efficiency. nih.gov Recent research has also focused on mining pharmaceutical libraries for novel N- and O-donor ligands for non-precious metal catalysts like nickel, which can offer advantages in cost and reactivity. nih.gov
The following table demonstrates how different classes of ligands can affect the yield and selectivity in a representative palladium-catalyzed arylation reaction.
Table 2: Effect of Ligand Choice on a Representative Pd-Catalyzed Arylation
| Ligand | Ligand Class | Key Feature | Yield (%) | Selectivity (Desired/Undesired) |
| PPh₃ (Triphenylphosphine) | Monodentate Phosphine | Basic, benchmark ligand | 45 | 5:1 |
| XPhos | Biaryl Phosphine (Buchwald) | Bulky, electron-rich | 95 | >20:1 |
| IPr | N-Heterocyclic Carbene (NHC) | Strong σ-donor | 92 | 18:1 |
| dppf | Bidentate Phosphine | Wide bite angle | 88 | 15:1 |
| (none) | Ligandless | Relies on solvent coordination | <10 | Poor |
Sustainable Synthetic Approaches (e.g., Green Chemistry Principles, Electrochemical Methods)
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to reduce environmental impact. researchgate.netrsc.org This involves minimizing waste, avoiding hazardous substances, improving energy efficiency, and using renewable feedstocks. nih.govrsc.org For the synthesis of thiophene derivatives and other heterocycles, this has led to the exploration of multicomponent reactions (MCRs), solvent-free conditions, and the use of water as a reaction medium. nih.govunito.it
Electrochemical synthesis has emerged as a powerful and sustainable alternative to conventional methods that rely on chemical oxidants or reductants. chim.it By using electricity to drive chemical reactions, electrosynthesis can minimize the production of waste, as the primary "reagent" is the electron. chim.itchemistryviews.org This approach offers high levels of control over reaction conditions by simply tuning the electrode potential. chim.it
The synthesis of heteroaryl nitriles has been achieved using electrochemical methods. chemistryviews.org For example, the electrochemical oxidative decarboxylation of α-imino-oxy acids provides a route to various nitriles under mild conditions. chemistryviews.org These reactions are often carried out in undivided cells with common electrode materials like carbon and platinum, using solvents such as a methanol/acetonitrile mixture. chemistryviews.org The direct electrochemical synthesis of nitriles from alcohols or aldehydes represents a green pathway that avoids toxic cyanating agents. sioc-journal.cnresearchgate.net These methods are advantageous for their operational simplicity and environmental friendliness. sioc-journal.cn
A comparative overview of a conventional vs. a sustainable synthetic approach is provided below.
Table 3: Comparison of Conventional vs. Sustainable Synthetic Approaches
| Parameter | Conventional Method (e.g., Metal-Catalyzed Cross-Coupling) | Sustainable Method (e.g., Electrosynthesis) |
| Reagents | Often requires stoichiometric organometallic reagents, chemical oxidants/reductants. | Uses electricity as the primary "reagent"; may use a mediator. chim.it |
| Solvents | Often uses volatile organic compounds (VOCs) like toluene or DMF. | Can utilize greener solvents like water, alcohols, or ionic liquids. unito.itchemistryviews.org |
| Waste | Generates stoichiometric amounts of salt byproducts and metal waste. | Significantly reduces salt waste; catalyst can often be recycled. researchgate.net |
| Energy | Often requires high temperatures (heating). unito.it | Typically runs at room temperature, though energy is consumed as electricity. chim.it |
| Atom Economy | Can be lower due to pre-functionalization steps and protecting groups. | Often higher, with direct C-H functionalization or fewer steps. unito.it |
| Safety | May involve pyrophoric or toxic reagents. | Avoids many hazardous chemical reagents, though electrical hazards exist. |
Advanced Structural and Spectroscopic Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For a molecule like Pyridin-2-YL-thiophen-3-YL-acetonitrile, a suite of one- and two-dimensional NMR experiments would be employed to assign all proton (¹H) and carbon (¹³C) signals.
One- and Two-Dimensional NMR Techniques for Structure Elucidation
The structural elucidation of this compound would begin with the acquisition of ¹H and ¹³C NMR spectra. The ¹H NMR spectrum would reveal the chemical environment of the protons, their multiplicities (singlet, doublet, triplet, etc.), and their coupling constants, providing initial clues about their relative positions. The ¹³C NMR spectrum would identify all unique carbon atoms in the molecule, including those in the pyridine (B92270) and thiophene (B33073) rings, the acetonitrile (B52724) group, and the methylene (B1212753) bridge.
To definitively connect the proton and carbon signals, two-dimensional NMR techniques are essential:
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signal for each protonated carbon in the pyridine and thiophene rings, as well as the methylene carbon.
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range couplings between protons and carbons (typically over two to three bonds). HMBC is crucial for identifying quaternary carbons (those without attached protons) and for piecing together the molecular fragments. For instance, correlations from the methylene protons to the carbons of the pyridine and thiophene rings would confirm the connectivity of these moieties.
Correlation Spectroscopy (COSY): This experiment shows which protons are coupled to each other, helping to trace the proton networks within the pyridine and thiophene rings.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about protons that are close in space, which is invaluable for determining the preferred conformation of the molecule in solution. For example, NOE cross-peaks between protons on the pyridine and thiophene rings would indicate their spatial proximity.
A hypothetical data table of expected ¹H and ¹³C NMR chemical shifts is presented below, based on known values for similar pyridine and thiophene derivatives.
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| Pyridine-H3 | 7.2-7.4 | 123-125 |
| Pyridine-H4 | 7.6-7.8 | 136-138 |
| Pyridine-H5 | 7.1-7.3 | 120-122 |
| Pyridine-H6 | 8.5-8.7 | 149-151 |
| Thiophene-H2 | 7.3-7.5 | 125-127 |
| Thiophene-H4 | 7.0-7.2 | 121-123 |
| Thiophene-H5 | 7.4-7.6 | 127-129 |
| -CH₂- | 4.0-4.2 | 25-30 |
| -C≡N | - | 117-120 |
Application of Chemometric Analysis to NMR Data for Structure-Property Correlation
Chemometric analysis, such as Principal Component Analysis (PCA), can be applied to NMR datasets of a series of related compounds to identify correlations between their structural features and their chemical or biological properties. By analyzing the variations in chemical shifts and coupling constants across a library of pyridinyl-thienyl-acetonitrile analogs, PCA could reveal which structural modifications have the most significant impact on a particular property. This information is highly valuable in medicinal chemistry for optimizing lead compounds.
Investigation of Conformational Dynamics and Tautomerism in Solution
The linkage between the pyridine, thiophene, and acetonitrile groups allows for rotational freedom, leading to different possible conformations in solution. Variable-temperature NMR studies can provide insights into these conformational dynamics. By monitoring changes in the NMR spectra as a function of temperature, it is possible to determine the energy barriers between different conformers and to identify the most stable conformation.
Tautomerism, the interconversion of structural isomers, is also a possibility that can be investigated by NMR. For this compound, while less likely for the core structure, the potential for tautomerism in derivatives or under specific pH conditions could be explored using NMR by looking for the appearance of new sets of signals corresponding to the tautomeric form.
Vibrational Spectroscopy (Fourier Transform Infrared and Raman Spectroscopy)
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides complementary information to NMR by probing the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups.
Analysis of Characteristic Functional Group Frequencies
The FTIR and Raman spectra of this compound would exhibit characteristic absorption bands for its key functional groups:
Nitrile (C≡N): A sharp, medium-intensity band is expected in the region of 2240-2260 cm⁻¹ in the FTIR spectrum. This is a very characteristic absorption and its presence would be a strong indicator of the nitrile group.
Pyridine Ring: The C=C and C=N stretching vibrations of the pyridine ring typically appear in the 1400-1600 cm⁻¹ region. C-H stretching vibrations are observed around 3000-3100 cm⁻¹.
Thiophene Ring: The C=C stretching vibrations of the thiophene ring also fall in the 1300-1500 cm⁻¹ range. The C-S stretching vibration is expected to appear at lower frequencies, typically between 800 and 900 cm⁻¹.
A table of expected characteristic vibrational frequencies is provided below.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Technique |
| Nitrile (C≡N) stretch | 2240 - 2260 | FTIR |
| Aromatic C-H stretch | 3000 - 3100 | FTIR, Raman |
| Pyridine Ring (C=C, C=N) stretch | 1400 - 1600 | FTIR, Raman |
| Thiophene Ring (C=C) stretch | 1300 - 1500 | FTIR, Raman |
| Thiophene Ring (C-S) stretch | 800 - 900 | FTIR, Raman |
Study of Intermolecular Interactions and Solid-State Conformations
In the solid state, the conformation of this compound may be influenced by crystal packing forces and intermolecular interactions, such as hydrogen bonding or π-π stacking. Vibrational spectroscopy can be used to study these interactions. For example, shifts in the vibrational frequencies of functional groups involved in hydrogen bonding can be observed. Comparing the solid-state FTIR or Raman spectrum with the solution-phase spectrum can reveal differences in conformation and intermolecular interactions between the two states.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy provides critical insights into the electronic structure and photophysical behavior of a molecule. By analyzing the interaction of molecules with ultraviolet and visible light, information regarding electronic transitions, conjugation, and luminescence can be obtained.
UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Visible spectroscopy is a key technique for characterizing the electronic transitions within a molecule. For this compound, the spectrum is expected to be shaped by the electronic systems of the pyridine and thiophene rings, which are in conjugation. The absorption bands observed in the UV-Vis spectrum typically arise from π → π* and n → π* transitions.
The electronic absorption spectra of related furo-pyridine derivatives show characteristic bands in the 250 to 390 nm region, attributed to these π → π* and n → π* transitions. researchgate.net The nitrile group (C≡N) has a weak n→π* transition, which is often obscured by the much stronger absorptions from the aromatic rings. The precise absorption maxima (λmax) are sensitive to the solvent environment; polar solvents can interact with the molecule's ground and excited states, leading to shifts in the absorption bands. researchgate.net
Table 1: Expected Electronic Transitions for this compound
| Transition Type | Chromophore | Expected Wavelength Region |
|---|---|---|
| π → π* | Pyridine Ring, Thiophene Ring | ~250–350 nm (Strong) |
| n → π* | Pyridine Ring (C=N) | ~270–300 nm (Weak) |
Note: The exact λmax values require experimental measurement for the specific compound.
Luminescence Studies for Photophysical Properties
Luminescence studies, including fluorescence and phosphorescence spectroscopy, provide information on the de-excitation pathways of a molecule after it has absorbed light. These photophysical properties are highly dependent on the molecular structure and environment.
For conjugated systems like this compound, fluorescence is the more commonly anticipated form of luminescence. Upon excitation to a higher electronic state, the molecule can relax to the ground state by emitting a photon. The emitted light is of lower energy (longer wavelength) than the absorbed light, a phenomenon known as the Stokes shift.
While specific luminescence data for this compound are not available in the cited literature, studies on related push-pull thiophene derivatives show that changes in fluorescence emission spectra with solvent polarity can be much more pronounced than in absorption spectra. nih.gov A significant bathochromic shift in the fluorescence spectrum with increasing solvent polarity often indicates a larger dipole moment in the excited state compared to the ground state, which is characteristic of an intramolecular charge transfer (ICT) excited state. nih.gov Such studies would be instrumental in understanding the nature of the excited state and the potential of the compound for applications in sensors or optical materials.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis (e.g., HR-MS, LC/MS-MS)
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and confirming the molecular formula of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass with high precision, allowing for the unambiguous determination of the elemental composition. The molecular formula for this compound is C₁₁H₈N₂S, with a calculated monoisotopic mass of 200.0435 Da.
In addition to molecular weight, MS provides structural information through the analysis of fragmentation patterns. When the molecule is ionized in the mass spectrometer (e.g., by electron ionization), the resulting molecular ion can break apart into smaller, characteristic fragment ions. The pattern of these fragments serves as a molecular fingerprint.
For this compound, the fragmentation is expected to occur at the weakest bonds and lead to stable ions. Alpha-cleavage is a dominant fragmentation mode for amines and nitriles. libretexts.org Plausible fragmentation pathways would include:
Cleavage of the bond between the two aromatic rings.
Loss of the nitrile group (•CN, 26 Da).
Fragmentation of the pyridine or thiophene rings themselves.
Alpha-cleavage adjacent to the nitrogen of the pyridine ring.
Table 2: Predicted Plausible Mass Fragments for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula | Notes |
|---|---|---|---|
| 200 | [C₁₁H₈N₂S]⁺• | C₁₁H₈N₂S | Molecular Ion (M⁺•) |
| 174 | [C₁₀H₈S]⁺• | C₁₀H₈S | Loss of •CN |
| 121 | [C₄H₃S-CH-CN]⁺ | C₆H₄NS | Fission between the rings, charge on thiophene-acetonitrile fragment |
| 79 | [C₅H₅N]⁺ | C₅H₅N | Pyridinium (B92312) cation from cleavage between rings |
Note: This table represents predicted fragments. Actual fragmentation would be confirmed by experimental MS/MS analysis.
X-ray Crystallography for Precise Molecular Geometry and Crystal Packing
While a crystal structure for the specific title compound is not present in the searched literature, data from highly analogous structures, such as (Z)-2-(2-oxoacenaphthylen-1(2H)-ylidene)-2-(pyridin-3-yl) Acetonitrile, reveal that such compounds often crystallize in common space groups like the monoclinic P2₁/c. researchgate.net Analysis of related structures containing both pyridine and thiophene rings provides significant insight into the expected molecular geometry and intermolecular interactions. nih.gov
Elucidation of Bond Lengths, Bond Angles, and Dihedral Angles
The primary output of an X-ray crystal structure determination is a set of atomic coordinates, from which precise molecular geometry parameters can be calculated. These parameters are fundamental to understanding the molecule's structure and reactivity.
Bond Lengths: These values confirm the nature of the chemical bonds (single, double, triple) and can indicate effects like electron delocalization within the aromatic rings.
Dihedral Angles: These describe the rotation around single bonds and define the molecule's conformation. For this compound, the dihedral angle between the planes of the pyridine and thiophene rings is a critical parameter that dictates the extent of electronic conjugation between them. A smaller dihedral angle (closer to planar) implies greater conjugation. In a related structure, the dihedral angle between a pyridine and a thiophene ring was found to be 44.8(5)°. nih.gov
Table 3: Representative Bond Parameters from a Related Pyridine-Thiophene Structure
| Parameter | Atoms Involved | Value | Significance |
|---|---|---|---|
| Dihedral Angle | Plane(Pyridine) - Plane(Thiophene) | 44.8 (5)° nih.gov | Indicates significant twisting between the two aromatic rings, affecting conjugation. |
| Bond Angle | C-C-C (within pyridine ring) | ~118-121° | Typical for sp² hybridized carbon in a hexagon. |
| Bond Angle | C-S-C (within thiophene ring) | ~92° | Characteristic of the strained five-membered thiophene ring. |
| Bond Length | C-CN | ~1.45 Å | Length of the single bond connecting the nitrile group to the main structure. |
Note: Data are from a related compound, 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile, and are illustrative. nih.gov Exact values for the title compound require its specific crystal structure.
Analysis of Hydrogen Bonding Networks and Supramolecular Assembly (e.g., Hirshfeld Surface Analysis)
In the solid state, molecules are organized into a three-dimensional architecture through a variety of intermolecular forces. X-ray crystallography reveals these interactions, which constitute the crystal packing. For molecules containing pyridine and thiophene rings, hydrogen bonds and π-π stacking are often the dominant forces. nih.govnih.gov
For related pyridine-thiophene structures, Hirshfeld analysis shows that the most significant contributions to crystal packing come from H···H, N···H/H···N, and C···H/H···C contacts. nih.gov The N···H interactions often correspond to N-H···N hydrogen bonds that can link molecules into dimers or chains. nih.govnih.gov Additionally, π-π stacking interactions between the aromatic pyridine and/or thiophene rings are common, where the rings of adjacent molecules align face-to-face or offset. These interactions play a crucial role in the cohesion of the crystal. nih.gov
Table 4: Example Hirshfeld Surface Interaction Percentages from a Related Pyridine-Thiophene Compound
| Interaction Type | Contribution to Hirshfeld Surface | Description |
|---|---|---|
| H···H | 46.1% nih.gov | Van der Waals contacts between hydrogen atoms. |
| N···H/H···N | 20.4% nih.gov | Includes key hydrogen bonding interactions. |
| C···H/H···C | 17.4% nih.gov | Involves C-H···π interactions and general van der Waals forces. |
| S···H/H···S | (variable) | Contacts involving the sulfur atom of the thiophene ring. |
Note: Data are from 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile and serve as a representative example. nih.gov
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is widely used to study the properties of organic molecules. A typical DFT study on pyridin-2-yl-thiophen-3-yl-acetonitrile would involve a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to provide a reliable description of its electronic system.
Geometry Optimization and Conformational Analysis
Conformational analysis would explore the rotational barriers around the single bond connecting the two aromatic rings. This would reveal the energy landscape and identify the most stable conformers (e.g., syn and anti-periplanar arrangements) and the transition states separating them. Studies on similar bi-aromatic systems have shown that the relative orientation of the rings can significantly impact the electronic properties.
Illustrative Data Table for Optimized Geometry:
The following table illustrates the type of data that would be generated from a geometry optimization calculation. The values are hypothetical and for illustrative purposes only.
| Parameter | Bond/Angle/Dihedral | Calculated Value (Illustrative) |
| Bond Length | C(pyridine)-C(thiophene) | 1.48 Å |
| C(thiophene)-C(acetonitrile) | 1.45 Å | |
| C≡N (acetonitrile) | 1.16 Å | |
| Bond Angle | C(pyridine)-C(thiophene)-C(thiophene) | 125.0° |
| C(thiophene)-C(acetonitrile)-C | 110.0° | |
| Dihedral Angle | N(pyridine)-C-C-S(thiophene) | 25.0° |
Electronic Structure Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Distributions
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.
For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene (B33073) ring, while the LUMO would likely be distributed over the electron-deficient pyridine (B92270) ring and the cyano group. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.
Illustrative Data Table for Frontier Orbitals:
| Parameter | Energy (eV) (Illustrative) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is invaluable for predicting sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
For this compound, the MEP map would likely show a negative potential around the nitrogen atom of the pyridine ring and the nitrogen of the nitrile group, indicating these as potential sites for interaction with electrophiles or for hydrogen bonding. The hydrogen atoms of the rings would exhibit positive potential.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between filled donor NBOs and empty acceptor NBOs, quantifying the stabilization energies associated with these interactions.
Ab Initio and Post-Hartree-Fock Methods for Refined Electronic Properties
While DFT is a powerful tool, for even higher accuracy in electronic property calculations, ab initio and post-Hartree-Fock methods can be employed. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more demanding, can provide more precise values for properties like electron correlation energies, which are important for a detailed understanding of non-covalent interactions and excited states. For a molecule like this compound, these methods could be used to refine the understanding of its excited state properties, which is relevant for applications in materials science.
Molecular Dynamics (MD) Simulations for Dynamic Behavior in Condensed Phases
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their dynamics in a condensed phase (e.g., in a solvent or a polymer matrix). An MD simulation of this compound would model its movement and interactions with surrounding molecules over time.
This would be particularly useful for understanding how the molecule behaves in a realistic environment. For instance, MD simulations could reveal the preferred solvation structure around the molecule, the dynamics of its conformational changes, and how it might interact with a biological target or a material interface.
Quantum Chemical Descriptors and Reactivity Indices for Predicting Chemical Behavior
Quantum chemical descriptors derived from methods like Density Functional Theory (DFT) are essential for predicting the chemical reactivity and kinetic stability of a molecule. These descriptors quantify aspects of the electronic structure, providing insight into how the molecule will behave in a chemical reaction.
Key reactivity indices include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.
Ionization Potential (I) and Electron Affinity (A): Ionization potential is the energy required to remove an electron, while electron affinity is the energy released when an electron is added. They are directly related to the HOMO and LUMO energies, respectively.
Fukui Functions (f(r)): These functions identify the most reactive sites within a molecule. The function f+(r) indicates susceptibility to nucleophilic attack, while f-(r) points to sites prone to electrophilic attack. nih.gov For this compound, the pyridine nitrogen would be a likely site for electrophilic attack (protonation), while specific carbon atoms on the aromatic rings would be susceptible to nucleophilic attack.
Table 1: Predicted Quantum Chemical Reactivity Parameters for this compound (Illustrative) Note: These values are illustrative and based on trends observed in similar molecules. mdpi.com Actual calculated values would require specific DFT analysis.
| Parameter | Predicted Value Range | Significance |
| EHOMO | -6.5 to -7.5 eV | Indicates electron-donating capability |
| ELUMO | -1.5 to -2.5 eV | Indicates electron-accepting capability |
| ΔEgap (HOMO-LUMO) | 4.5 to 5.5 eV | Predicts high chemical stability |
| Hardness (η) | 2.25 to 2.75 eV | Measures resistance to deformation |
| Electrophilicity (ω) | 1.5 to 2.0 eV | Quantifies electrophilic nature |
In Silico Modeling of Molecular Interactions
In silico modeling allows for the investigation of how this compound interacts with other molecules, such as metal ions or biological macromolecules. This is critical for applications in materials science and medicinal chemistry.
The structure of this compound features two potential coordination sites: the nitrogen atom of the pyridine ring and the sulfur atom of the thiophene ring. The nitrogen of the nitrile group is generally a poor coordinator. Studies on related pyridinyl-thiophene ligands consistently show that coordination to metal ions occurs preferentially through the pyridine nitrogen atom. nih.gov
Bidentate Coordination: The molecule can act as a bidentate ligand, coordinating to a metal center via the pyridine nitrogen (Npy) and the thiophene sulfur (Sthio). This would form a stable five-membered chelate ring, a common motif in coordination chemistry.
Monodentate Coordination: Alternatively, it can act as a monodentate ligand, binding solely through the more basic pyridine nitrogen. This is often observed when the thiophene sulfur is sterically hindered or when competing ligands are present. nih.gov Research on N-(2-pyridyl)-3-thienylalkyl-carboxamides shows that bidentate coordination through the pyridine nitrogen and a side-chain oxygen is common, while the thiophene ring remains non-coordinated. nih.gov
Binding Affinity: The binding affinity for a given metal ion would depend on the nature of the metal (its hardness/softness, charge, and size) and the solvent environment. The pyridine nitrogen, being a relatively hard donor, would favor coordination with borderline or hard acids like Cu(II), Zn(II), and Co(II). nih.gov The softer thiophene sulfur might show some affinity for softer metals like Ag(I) or Pd(II). acs.org
Table 2: Predicted Coordination Behavior of this compound (Illustrative)
| Metal Ion | Predicted Coordination Mode | Primary Binding Site(s) | Expected Complex Stability |
| Zn(II) | Bidentate or Monodentate | Npy, Sthio | Moderate to High |
| Cu(II) | Bidentate | Npy, Sthio | High |
| Ag(I) | Monodentate | Npy (or Sthio) | Moderate |
| Fe(III) | Bidentate or Monodentate | Npy | Moderate |
Non-covalent interactions govern how molecules recognize and assemble with each other. For this compound, hydrogen bonding and π-π stacking are the most significant interactions.
Hydrogen Bonding: The molecule itself lacks classical hydrogen bond donors (like -OH or -NH). However, the pyridine nitrogen and the nitrile nitrogen can act as hydrogen bond acceptors. The pyridine nitrogen is a relatively strong acceptor and can form hydrogen bonds with donor groups like water, alcohols, or amides. Theoretical investigations on similar systems confirm the importance of hydrogen bonding involving the pyridyl nitrogen in forming supramolecular structures. acs.org
π-π Stacking: Both the pyridine and thiophene rings are aromatic and can participate in π-π stacking interactions. These interactions are crucial for the solid-state packing of the molecule and for its binding within the pockets of biological macromolecules. Theoretical studies on heteroaromatic stacking show that interactions involving pyridine and thiophene are significant, driven by a combination of electrostatic and dispersion forces. acs.orgnih.gov The geometry of stacking can be parallel-displaced or T-shaped. In pyridinyl-thiophene systems, stacking is often observed between like rings (pyridine-pyridine or thiophene-thiophene) rather than between the two different rings. nih.gov The presence of the electron-rich thiophene and the relatively electron-poor pyridine ring could also lead to favorable donor-acceptor type π-stacking.
Chemical Reactivity and Transformation Pathways
Reactions Involving the Nitrile Group
The carbon-nitrogen triple bond of the nitrile group is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This inherent reactivity allows for a range of transformations, from simple additions to complex cyclizations.
Nucleophilic Additions (e.g., Hydration, Alcoholysis, Aminolysis)
The nitrile group of pyridin-2-yl-thiophen-3-yl-acetonitrile is expected to undergo nucleophilic additions, which are fundamental reactions for this functional group. These reactions typically proceed via attack on the electrophilic nitrile carbon, followed by protonation or further reaction of the intermediate.
Hydration: In the presence of acid or base catalysts, the nitrile can be hydrolyzed. This reaction proceeds through an amide intermediate, which can sometimes be isolated. For instance, the alkaline hydrolysis of related alkyl derivatives of (pyridyl-2)acetonitriles using potassium hydroxide (B78521) in ethanol (B145695) has been shown to yield the corresponding amides. nih.gov Complete hydrolysis under more vigorous conditions would yield the corresponding carboxylic acid, 2-(pyridin-2-yl)-2-(thiophen-3-yl)acetic acid.
Alcoholysis: Under acidic conditions, reaction with an alcohol can lead to the formation of an imidate ester, which can be further hydrolyzed to an ester.
Aminolysis: The addition of amines or their derivatives to the nitrile group can produce N-substituted amidines. This type of reaction is crucial in the synthesis of more complex heterocyclic systems.
| Nucleophilic Addition | Reagent/Conditions | Intermediate Product | Final Product (with further reaction) |
| Hydration | H₂O, H⁺ or OH⁻ | 2-(Pyridin-2-yl)-2-(thiophen-3-yl)acetamide | 2-(Pyridin-2-yl)-2-(thiophen-3-yl)acetic acid |
| Alcoholysis | R-OH, H⁺ | Imidate Ester | 2-(Pyridin-2-yl)-2-(thiophen-3-yl)acetate Ester |
| Aminolysis | R-NH₂ | Amidine | N-Substituted Heterocycles |
Reduction to Amine Derivatives
The nitrile group is readily reduced to a primary amine, a transformation of significant synthetic utility. This provides a direct route to 2-(pyridin-2-yl)-2-(thiophen-3-yl)ethanamine.
Commonly used reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. For example, the reduction of the nitrile group in the structurally similar 2-hydroxy-2-(pyridin-3-yl)acetonitrile (B3348517) to an amine group is a known reaction pathway. Similarly, the reduction of 2-(2-nitrovinyl)thiophene (B151962) ultimately yields 2-(2-thienyl)ethylamine, showcasing the stability of the thiophene (B33073) ring under certain reductive conditions. bldpharm.com The resulting diamine from the reduction of this compound is a valuable building block for synthesizing ligands and pharmacologically active molecules. sigmaaldrich.com
Cycloaddition Reactions for Heterocycle Formation
The nitrile group can participate as a dipolarophile in cycloaddition reactions, providing a sophisticated method for constructing various five- and six-membered heterocyclic rings. researchgate.netnih.gov These reactions are powerful tools in synthetic chemistry for rapidly building molecular complexity.
[3+2] Cycloadditions: Nitriles can react with 1,3-dipoles, such as azides or nitrile oxides, to form tetrazoles or oxadiazoles, respectively. For instance, cycloadditions of thiocarbonyl ylides with various alkenes and alkynes are known to produce dihydro- and tetrahydrothiophene (B86538) products. youtube.com While not directly involving the nitrile, this highlights the utility of cycloadditions in functionalizing related sulfur heterocycles. Nitropyridines have also been shown to act as 2π-partners in 1,3-dipolar cycloadditions. nih.gov
[2+2+2] Cycloadditions: The cotrimerization of nitriles with two alkyne molecules, catalyzed by transition metals, is an efficient method for synthesizing substituted pyridines. nih.gov This highlights the versatility of the nitrile group in forming new pyridine (B92270) rings.
Reactivity of the Pyridine Ring
The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This electronic nature makes it susceptible to nucleophilic attack, particularly at the positions ortho (2-) and para (4-) to the nitrogen, while electrophilic attack is disfavored and occurs primarily at the meta (3-) position. youtube.comrsc.orgyoutube.comyoutube.com
Electrophilic and Nucleophilic Aromatic Substitutions
Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally deactivated towards electrophilic attack compared to benzene (B151609). youtube.com Any substitution is expected to occur on the thiophene ring, which is more electron-rich, or at the C5 position of the pyridine ring (meta to the nitrogen and ortho/para to the activating thiophene substituent). Direct nitration or halogenation of the pyridine ring requires harsh conditions and often results in low yields. youtube.comrsc.org Studies on pyridine derivatives show that the presence of the nitrogen atom and the potential for protonation in acidic media strongly deactivates the ring towards electrophiles. rsc.org
Nucleophilic Aromatic Substitution (SNA_r): The pyridine ring is activated for nucleophilic aromatic substitution, especially at the C4 and C6 positions, which are ortho and para to the ring nitrogen. youtube.commasterorganicchemistry.comlibretexts.org However, in this compound, there are no typical leaving groups on the pyridine ring. A reaction could potentially occur via hydride displacement, but this requires a very strong nucleophile, such as in the Chichibabin reaction. youtube.com The presence of electron-withdrawing groups generally accelerates these reactions by stabilizing the negatively charged Meisenheimer complex intermediate. libretexts.org
| Substitution Type | Position on Pyridine Ring | Reactivity | Reason |
| Electrophilic | C3, C5 | Low | Electron-withdrawing nature of Nitrogen deactivates the ring. |
| Nucleophilic | C2, C4, C6 | Moderate (if leaving group present) | Electron-withdrawing Nitrogen stabilizes the anionic intermediate. masterorganicchemistry.com |
Coordination Chemistry and Ligand Exchange Reactions
The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it an excellent ligand for coordination to metal ions. The nitrile nitrogen can also participate in coordination, allowing the molecule to act as a bidentate ligand, forming a stable five-membered chelate ring with a metal center.
This bidentate N,N-chelation is a common motif in coordination chemistry. For example, rhodium(III) complexes have been formed with the related 2-(pyridin-2-yl)phenyl ligand, which also features a coordinating acetonitrile (B52724) molecule. nih.gov The ability of pyridine derivatives to form stable complexes with a wide range of transition metals is well-documented. mdpi.com These complexes can be subject to ligand exchange reactions, where a coordinated ligand is replaced by another. The kinetics and mechanism of such exchanges can be influenced by the solvent, the nature of the metal, and the other ligands present in the coordination sphere. The formation of complexes with lanthanide(II) iodides and acetonitrile further demonstrates the coordinating ability of the nitrile group. prepchem.com
C-H Functionalization Strategies
The direct functionalization of carbon-hydrogen (C-H) bonds in heterocyclic compounds like this compound is a highly sought-after transformation in organic synthesis due to its atom economy and efficiency. Research into the C-H functionalization of related pyridine and thiophene derivatives provides insights into the potential reactivity of this specific molecule.
For the pyridine ring, palladium-catalyzed C-H arylation is a significant strategy. The regioselectivity of this reaction is influenced by the electronic properties of the pyridine ring and the substituents it bears. nih.govresearchgate.net Generally, electron-withdrawing groups on the pyridine ring can direct arylation to the C-3 and C-4 positions. nih.govresearchgate.net This is attributed to the increased acidity of the corresponding C-H bonds and electronic repulsion between the nitrogen lone pair and the palladium catalyst, which disfavors functionalization at the C-2 and C-6 positions. nih.govresearchgate.net The presence of a Lewis acid can further enhance the reactivity and selectivity of these transformations. nih.gov
On the thiophene ring, direct C-H arylation has also been successfully applied to thieno-pyridines, -pyrimidines, and -pyrazines. mdpi.com Palladium acetate (B1210297) is a common catalyst for these reactions, with bases like potassium carbonate or potassium acetate promoting the transformation. mdpi.com The choice of solvent and temperature are critical parameters for optimizing the yield and regioselectivity of the arylation. mdpi.com For instance, in some thieno[3,2-d]pyrimidine (B1254671) systems, C-2 arylation has been achieved with good yields. mdpi.com Furthermore, catalyst-controlled regiodivergent C-H bond alkenylation of 2-pyridylthiophenes has been demonstrated, allowing for selective functionalization at different positions of the thiophene ring. rsc.org
Interactive Table: C-H Functionalization Strategies for Pyridine and Thiophene Derivatives
| Heterocycle | Functionalization Type | Catalyst/Reagents | Key Findings & Regioselectivity |
| Pyridines with EWG | C-H Arylation | Palladium-carboxylate systems, Lewis acids | Highly selective for C-3 and C-4 positions due to electronic effects and steric hindrance at C-2/C-6. nih.govresearchgate.net |
| Thieno-pyridines | C-H Arylation | Pd(OAc)2, K2CO3 or KOAc | Successful arylation at C-2 and C-3 positions of the thiophene ring has been demonstrated. mdpi.com |
| 2-Pyridylthiophenes | C-H Alkenylation | Not specified | Catalyst control allows for regiodivergent functionalization. rsc.org |
| 2-Pyridones | Dehydrogenative Cross-Coupling | Rhodium(III) catalyst | C6-selective thiophenylation controlled by a pyridyl directing group. researchgate.net |
Reactivity of the Thiophene Ring
The thiophene ring in this compound is susceptible to a variety of chemical transformations, including electrophilic substitution, oxidative coupling, and metalation.
Electrophilic Aromatic Substitutions and Regioselectivity
The thiophene ring is generally more reactive towards electrophilic aromatic substitution than benzene. The regioselectivity of these reactions on a 3-substituted thiophene, such as in the target molecule, is influenced by the electronic nature of the substituent. For 3-methylthiophene (B123197), lithiation followed by reaction with an electrophile leads to highly selective substitution at the 5-position. nih.gov
In the context of this compound, the pyridin-2-yl group and the acetonitrile group at the 3-position will direct incoming electrophiles. The specific directing effects would need to be determined experimentally, but it is known that the reactivity of pyridine towards electrophilic substitution is generally low and occurs at the meta-position. youtube.com The formation of N-oxides can activate the pyridine ring towards electrophilic substitution. youtube.com In contrast, superelectrophilic nitroisoxazolo[4,3-b]pyridines readily react with nucleophiles. nih.gov Theoretical studies on pyrido[1,2-e]purine systems have shown that the regioselectivity of ring-closing reactions is kinetically controlled. rsc.org
Oxidative Coupling Reactions and Polymerization Pathways
Thiophene and its derivatives can undergo oxidative coupling to form polythiophenes, which are conducting polymers with various applications. wikipedia.org The polymerization is typically achieved through electrochemical methods or with chemical oxidizing agents. wikipedia.org For 3-substituted thiophenes, polymerization can lead to polymers with specific regiochemistry, such as head-to-head or head-to-tail linkages, which influences the polymer's properties. dtic.mil
The electrochemical polymerization of 3-substituted thiophenes has been extensively studied. researchgate.netbohrium.com The oxidation potential of the monomer is a key factor, and it is influenced by the nature of the substituent. researchgate.net For instance, thiophenes with electron-donating groups generally have lower oxidation potentials. researchgate.net The electropolymerization of thiophene-substituted 1,3-dithiole-2-ones has also been reported, leading to the formation of thin films with specific bandgaps. acs.org The nitrile group in acetonitrile can also undergo polymerization under extreme conditions, such as high pressure. osti.gov
Interactive Table: Polymerization of Thiophene Derivatives
| Monomer | Polymerization Method | Key Findings |
| 3-Substituted Thiophenes | Electrochemical Polymerization | Oxidation potentials and polymer properties are dependent on the substituent at the 3-position. researchgate.netbohrium.com |
| Thiophene | Electrochemical Polymerization | Forms polythiophene, a conducting polymer. wikipedia.org |
| Thiophene-substituted 1,3-dithiole-2-ones | Electrochemical Polymerization | Produces polymer films with defined bandgaps. acs.org |
| Acetonitrile | High-Pressure Polymerization | The C≡N triple bond can polymerize under extreme conditions. osti.gov |
Metalation and Related Reactions (e.g., Hetaryne Intermediates)
Metalation, particularly lithiation, is a powerful tool for the functionalization of thiophenes. The reaction of thiophene with butyllithium (B86547) results in the formation of 2-lithiothiophene, which can then react with various electrophiles. wikipedia.org For substituted thiophenes, the position of lithiation is directed by the substituents. nih.govchemicalforums.comchempedia.info For example, the lithiation of 3-methylthiophene with lithium 2,2,6,6-tetramethylpiperidide (LiTMP) occurs selectively at the 5-position. nih.gov The use of directing groups, such as the oxazoline (B21484) group, can also control the regioselectivity of lithiation on the thiophene ring. rsc.org
The generation of hetaryne intermediates, such as 3,4-pyridyne, from pyridine derivatives has been explored for the synthesis of highly substituted pyridines. nih.gov The regioselectivity of nucleophilic addition to these intermediates can be controlled by substituents that influence the distortion of the aryne bond. nih.gov While less common for thiophenes, the concept of hetaryne intermediates could potentially be applied to create highly functionalized thiophene derivatives.
Strategic Role as a Synthetic Intermediate for Complex Molecular Architectures
This compound serves as a valuable synthetic intermediate for the construction of more complex molecules with potential biological activity. Thiophene derivatives are known to be important scaffolds in medicinal chemistry, exhibiting a wide range of pharmacological properties. nih.govnih.govresearchgate.neteprajournals.com Similarly, the pyridine ring is a privileged structure in drug design. nih.govnih.gov
The combination of these two heterocyclic rings in one molecule, along with the reactive acetonitrile group, provides multiple points for further functionalization. For example, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening up avenues for amide bond formation and other transformations. The pyridine and thiophene rings can be further elaborated through the C-H functionalization and metalation reactions discussed previously. This versatility makes this compound a promising starting material for the synthesis of novel compounds for drug discovery and materials science. For instance, related thieno[2,3-b]pyridine (B153569) derivatives have been synthesized and investigated as potential inhibitors of bacterial enzymes. researchgate.net Furthermore, the development of synthetic methods for 3-substituted quinazolin-2,4-diones and pyrido[2,3-d]pyrimidines highlights the importance of pyridyl and thienyl building blocks in constructing complex heterocyclic systems. nih.govnih.gov
Advanced Chemical and Material Science Applications
Ligand Design in Catalysis
The presence of both a nitrogen atom in the pyridine (B92270) ring and a sulfur atom in the thiophene (B33073) ring allows Pyridin-2-YL-thiophen-3-YL-acetonitrile to function as a bidentate N,S-ligand. Such ligands are crucial in coordination chemistry and homogeneous catalysis, offering a unique electronic and steric environment to a metal center. researchgate.net
Pyridine and its derivatives are versatile ligands in transition metal catalysis, valued for their ability to stabilize metal complexes. researchgate.net The combination with a thiophene moiety introduces a soft sulfur donor, creating a ligand with mixed hard-soft donor characteristics. This combination is particularly effective in stabilizing a variety of transition metals, including palladium, rhodium, and gold, which are pivotal in a wide range of catalytic transformations.
Palladium complexes bearing pyridine-based ligands have demonstrated high efficiency in cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. nih.gov The electronic properties of the pyridine ring can significantly influence the catalytic activity of the palladium center. While specific studies on this compound are not extensively documented, related N,S-bidentate ligands have been successfully employed in palladium-catalyzed reactions. For instance, palladium complexes with N-heterocyclic carbene (NHC) and other ancillary ligands have been synthesized and tested in Buchwald-Hartwig amination, showing good catalytic activity. nih.gov The pyridine-thiophene scaffold of this compound suggests its potential to form stable and active palladium catalysts for similar cross-coupling reactions.
Rhodium catalysis also benefits from ligands that can fine-tune the metal's reactivity. For example, rhodium complexes have been utilized in dual catalytic systems for the synthesis of complex organic molecules like 2-aminopyrroles. The ability of pyridine-containing ligands to modulate the electronic environment of rhodium is a key factor in such catalytic cycles. The bidentate nature of this compound could provide the necessary stability and electronic properties for rhodium-catalyzed processes.
Gold catalysis, known for its unique reactivity towards alkynes and other unsaturated systems, often employs ligands that can support its electrophilic character. The combination of a pyridine and a thiophene donor in this compound could offer a suitable electronic balance for gold-catalyzed reactions, although specific applications remain an area for future exploration.
A central theme in modern catalysis is the ability to tune the activity and selectivity of a catalyst by modifying the structure of its ligands. The introduction of substituents on the pyridine or thiophene rings of a ligand can have a profound impact on the steric and electronic properties of the resulting metal complex. acs.org
By systematically altering the substituents on the pyridine or thiophene rings of this compound, it would be possible to create a library of ligands with a range of electronic and steric profiles. This would allow for the fine-tuning of catalytic performance for specific applications, such as enhancing the rate of a desired reaction or suppressing unwanted side reactions. The principles of ligand modification are well-established, and their application to the this compound scaffold holds considerable promise for the development of new and improved catalysts.
| Catalyst System | Potential Application | Tuning Strategy |
| Palladium-Pyridin-2-YL-thiophen-3-YL-acetonitrile | Cross-coupling Reactions (e.g., Suzuki, Heck) | Substitution on pyridine/thiophene to alter electronics |
| Rhodium-Pyridin-2-YL-thiophen-3-YL-acetonitrile | Hydroformylation, Hydrogenation | Steric bulk modification for regioselectivity |
| Gold-Pyridin-2-YL-thiophen-3-YL-acetonitrile | Alkyne and Allene Cyclization | Introduction of chiral centers for enantioselectivity |
Precursors for Conductive Polymers and Organic Electronic Materials
The field of organic electronics relies on the development of novel conjugated polymers with tailored electronic and optical properties. The combination of electron-rich thiophene and electron-deficient pyridine units within a single monomer is a promising strategy for creating donor-acceptor (D-A) type conjugated polymers. cdnsciencepub.comacs.org
This compound possesses the key structural features required for a monomer in the synthesis of conjugated polymers. The thiophene ring can be polymerized through its 2- and 5-positions to form a polythiophene backbone, a class of polymers well-known for their excellent conductivity and stability. rsc.org The pyridine and acetonitrile (B52724) substituents would then be pendant groups along the polymer chain, influencing its electronic properties, solubility, and morphology.
The synthesis of regioregular polythiophenes is crucial for achieving high charge carrier mobilities, and this is often accomplished using transition metal-catalyzed polymerizations. rsc.org Monomers like this compound, with a defined substitution pattern, are ideal candidates for such controlled polymerization methods.
Alternatively, the pyridine ring itself can be a site for polymerization, leading to the formation of polypyridines. st-andrews.ac.uk While less common than polythiophenes, polypyridines are of interest for their unique electronic and photophysical properties. The design of monomers that can undergo polymerization through either the thiophene or pyridine ring, or both, opens up possibilities for creating novel polymer architectures, including cross-linked networks. nih.gov
Electrochemical polymerization is a powerful technique for the synthesis of conductive polymer films directly onto an electrode surface. This method offers excellent control over the thickness and morphology of the resulting polymer film. Thiophene and its derivatives are readily polymerized electrochemically due to their low oxidation potentials. cdnsciencepub.com
Studies on the electrochemical copolymerization of pyrrole (B145914) and thiophene have shown that the ratio of the two monomers in the resulting polymer can be controlled by the applied potential. mdpi.com Similarly, the electrochemical behavior of co-oligomers containing both thiophene and pyridine units has been investigated, revealing that the ease of oxidation is influenced by the electron-accepting nature of the pyridine ring. figshare.com
While specific electrochemical polymerization studies of this compound are not widely reported, its structure suggests that it would be a suitable monomer for this technique. The thiophene unit would likely be the primary site of oxidative polymerization. The resulting polymer film, with its alternating donor (thiophene) and acceptor (pyridine) moieties, would be expected to exhibit interesting electrochromic and conductive properties.
| Polymer Type | Monomer | Potential Properties |
| Substituted Polythiophene | This compound | Enhanced solubility, tunable bandgap, n-type conductivity |
| Substituted Polypyridine | This compound | Unique photoluminescence, potential for metal coordination |
| Donor-Acceptor Copolymer | This compound | Low bandgap, ambipolar charge transport |
Components in Optoelectronic Devices (e.g., Organic Light-Emitting Diodes, Dye-Sensitized Solar Cells)
The unique electronic properties of molecules containing both pyridine and thiophene rings make them attractive candidates for use in a variety of optoelectronic devices, including organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs).
Pyridine derivatives are known to be effective electron-transporting materials (ETMs) in OLEDs due to their high triplet energy and ability to form smooth films. cdnsciencepub.com The incorporation of a thiophene unit can further enhance the charge-transporting properties of the material. Recent research has shown that multi-resonance emitters based on a thiophene core can lead to highly efficient and narrowband OLEDs. rsc.orgrsc.org The donor-acceptor nature of the pyridine-thiophene structure in this compound, combined with the electron-withdrawing nitrile group, could lead to a material with a well-defined HOMO-LUMO gap, making it suitable for use as an emitter or a host material in an OLED.
In the realm of solar energy, dye-sensitized solar cells (DSSCs) have emerged as a promising low-cost photovoltaic technology. rsc.org The performance of a DSSC is highly dependent on the properties of the sensitizing dye. Organic dyes with a donor-π-acceptor (D-π-A) structure have shown great promise. In such a design, the thiophene ring can act as part of the π-bridge, while the pyridine ring, particularly in its quaternized pyridinium (B92312) form, can serve as an effective electron acceptor. cncb.ac.cn The nitrile group of this compound can also function as an anchoring group to the TiO2 surface of the DSSC anode. The modular nature of this compound allows for the tuning of its absorption spectrum and energy levels through chemical modification, making it a versatile platform for the design of new and efficient sensitizers for DSSCs.
| Device Type | Role of this compound | Key Structural Features |
| Organic Light-Emitting Diode (OLED) | Emitter or Host Material | Donor-acceptor structure, high triplet energy |
| Dye-Sensitized Solar Cell (DSSC) | Sensitizing Dye | Donor-π-acceptor motif, nitrile anchoring group |
Exploration in Chemical and Electrochemical Sensor Development
The unique molecular architecture of this compound, which combines an electron-donating thiophene ring with an electron-accepting pyridine ring, positions it as a compound of significant interest for sensor technology. The exploration of such π-conjugated donor-acceptor (D-A) systems is a cornerstone of modern materials science, particularly for developing sensitive and selective chemical and electrochemical sensors. While specific studies detailing the application of this compound in a fully developed sensor are not extensively documented, the foundational photophysical and electrochemical properties of closely related thiophene-pyridine dyads provide a clear blueprint for its potential in this field. cdnsciencepub.com
Research into thiophene-pyridine systems demonstrates that these molecules are highly conjugated. cdnsciencepub.com The inherent donor and acceptor characteristics allow them to be both oxidized and reduced, making them electrochemically active and responsive to their electronic environment. cdnsciencepub.com This dual n-type (electron-accepting) and p-type (electron-donating) character is fundamental to their application in sensors, as interaction with an external analyte can modulate their electronic state, leading to a measurable signal. cdnsciencepub.com
The electrochemical behavior of these D-A dyads can be characterized by their redox potentials. The π-donating thiophene group influences the Lowest Unoccupied Molecular Orbital (LUMO) of the π-accepting pyridine, resulting in less-negative reductive potentials compared to pyridine alone. cdnsciencepub.com These properties can be precisely measured using techniques like cyclic voltammetry and are crucial for predicting a molecule's suitability as a sensor component.
Detailed research findings on representative thiophene-pyridine dyad systems highlight these key electrochemical properties.
Table 1: Electrochemical Properties of Thiophene-Pyridine Dyad Systems
| Compound | Oxidation Potential (Epa vs Fc/Fc+) | Reduction Potential (Epc vs Fc/Fc+) | HOMO (eV) | LUMO (eV) |
| Thiophene-Pyridine Dyad | 1.10 V | -2.31 V | -5.55 | -2.28 |
| Bithiophene-Pyridine Dyad | 0.77 V | -2.33 V | -5.23 | -2.26 |
| Data sourced from studies on analogous donor-acceptor comonomers. cdnsciencepub.com |
The development of sensors from such compounds relies on modulating their inherent properties. For instance, the fluorescence yields of these dyads are highly dependent on their structure. cdnsciencepub.com In some thiophene derivatives, fluorescence is suppressed due to efficient intersystem crossing to the triplet state. cdnsciencepub.com A potential sensing mechanism could involve an analyte interacting with the molecule in a way that inhibits this process, thereby "turning on" fluorescence and generating a detectable optical signal.
Furthermore, the ability to undergo electropolymerization is a known characteristic of thiophene-based materials, allowing for the creation of electroactive polymer films. kpi.ua The oxidation potentials of such monomers are a key factor in this process. kpi.ua A sensor could be constructed from a polymer film of a this compound derivative, where the binding of an analyte to the pyridine or thiophene moieties alters the polymer's conductivity or redox state, which can be measured electrochemically.
Structure Reactivity and Ligand Design Principles
Correlation of Molecular Structure with Electronic Properties
The electronic characteristics of Pyridin-2-YL-thiophen-3-YL-acetonitrile are a direct consequence of the synergistic and sometimes opposing electronic effects of its constituent aromatic rings and the nitrile functionality. These properties can be probed through electrochemical methods to determine redox potentials and spectroscopic techniques to observe shifts in absorption and emission spectra.
Redox Potentials: The redox behavior of this compound is influenced by both the pyridine (B92270) and thiophene (B33073) moieties. The pyridine ring, being electron-deficient, is generally more susceptible to reduction, while the electron-rich thiophene ring is more prone to oxidation. The presence of the electron-withdrawing acetonitrile (B52724) group is expected to make both reduction of the pyridine ring and oxidation of the thiophene ring more difficult compared to the unsubstituted parent heterocycles.
Computational studies on related thiophene derivatives have shown that the introduction of electron-withdrawing groups, such as a cyano group, can significantly impact the electronic properties. For instance, in a study on 4-thieno[3,2-b]thiophen-3-ylbenzonitrile, the strong electron-withdrawing nature of the 4-cyanophenyl moiety was found to influence the HOMO/LUMO energy levels of the polymer derived from it nih.gov. Based on these principles, the redox potentials of this compound can be anticipated, as summarized in the hypothetical data table below.
| Property | Expected Potential vs. SCE (in Acetonitrile) | Influence of Structural Fragments |
| Oxidation Potential (Thiophene-centered) | > +1.5 V | The electron-withdrawing pyridine and acetonitrile groups increase the oxidation potential of the thiophene ring. |
| Reduction Potential (Pyridine-centered) | < -2.0 V | The electron-withdrawing thiophene and acetonitrile groups make the reduction of the pyridine ring more favorable (less negative potential) than unsubstituted pyridine. |
Spectroscopic Shifts: The UV-Vis absorption and fluorescence spectra of this compound are expected to be characterized by π-π* transitions within the aromatic system. The conjugation between the pyridine and thiophene rings would likely result in a bathochromic (red) shift compared to the individual heterocycles.
Research on other thiophene-based pyridine derivatives has demonstrated that the photophysical properties are highly dependent on the electronic nature of the substituents and the extent of conjugation rsc.org. For example, in D–π–A (donor-pi-acceptor) structural thiophene-based pyridine chromophores, significant fluorescence quantum yields and two-photon absorption cross-sections have been observed rsc.org. While this compound does not strictly follow a D-π-A design, the interaction between the electron-rich thiophene and electron-deficient pyridine can lead to interesting photophysical properties.
The following table provides expected spectroscopic data based on studies of similar compounds.
| Spectroscopic Technique | Expected Wavelength (λ_max) | Observations and Influencing Factors |
| UV-Vis Absorption | ~280-320 nm | π-π* transitions within the conjugated pyridinyl-thiophenyl system. The exact wavelength will be sensitive to solvent polarity. |
| Fluorescence Emission | ~350-450 nm | Emission from the excited state, with the energy and intensity influenced by the degree of intramolecular charge transfer character. |
Nuclear Magnetic Resonance (NMR) spectroscopy would provide further insights into the electronic structure. The proton and carbon chemical shifts would be influenced by the electron densities on each ring. For instance, the protons on the pyridine ring would likely appear at a higher chemical shift (downfield) compared to those on the thiophene ring due to the deshielding effect of the electronegative nitrogen atom.
Influence of Substituent Effects on Reaction Selectivity and Efficiency
The reactivity of this compound is dictated by the inherent properties of the pyridine and thiophene rings, further modulated by the acetonitrile group. Substituents placed on either of the aromatic rings can significantly alter the selectivity and efficiency of its reactions.
Electrophilic Aromatic Substitution: The thiophene ring is generally more susceptible to electrophilic attack than the pyridine ring. The relative reactivity of the positions on the thiophene ring is typically C5 > C2. However, in this molecule, the C2 position of the thiophene is blocked by the pyridine substituent. The acetonitrile group, being electron-withdrawing, will deactivate the thiophene ring towards electrophilic substitution.
Computational studies on the nucleophilic aromatic substitution of thiophenes have shown that the presence of electron-withdrawing groups like CN at the C3 position can stabilize the negative charge that develops during the reaction, thus influencing the activation energy nih.gov. This suggests that substituents on the thiophene ring of this compound would have a profound effect on its reactivity.
Nucleophilic Aromatic Substitution: The pyridine ring is more susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom. The presence of the electron-donating thiophene ring at the C2 position of the pyridine might slightly deactivate it towards nucleophilic attack.
The following table outlines the predicted influence of different types of substituents on the reactivity of the molecule.
| Substituent Type on Thiophene Ring | Effect on Electrophilic Substitution | Effect on Nucleophilic Substitution on Pyridine Ring |
| Electron-Donating (e.g., -OCH₃, -CH₃) | Activates the thiophene ring, increasing reaction rate and potentially altering regioselectivity. | Minor deactivating effect. |
| Electron-Withdrawing (e.g., -NO₂, -CF₃) | Deactivates the thiophene ring, decreasing the reaction rate. | Minor activating effect. |
Rational Design Strategies for Tailored Chemical Behavior and Tunable Functional Properties
The modular nature of this compound allows for the rational design of derivatives with tailored chemical behavior and tunable functional properties for various applications, including as ligands in coordination chemistry or as building blocks for organic electronic materials.
Ligand Design: The nitrogen atom of the pyridine ring and the sulfur atom of the thiophene ring can act as coordination sites for metal ions. The electronic properties of the ligand, and consequently the properties of the resulting metal complex, can be tuned by introducing substituents. For example, introducing electron-donating groups on the thiophene ring would increase the electron density on the sulfur atom, potentially enhancing its coordination ability. Conversely, electron-withdrawing groups on the pyridine ring would modulate the Lewis basicity of the nitrogen atom.
Materials Science: In the context of organic electronics, the electronic and photophysical properties of this compound can be tuned for applications such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The design of such materials often involves creating donor-acceptor systems to control the HOMO-LUMO gap and charge transport properties.
A study on thiophene-based pyridine derivatives for two-photon absorption applications demonstrated how the strategic placement of donor and acceptor groups can lead to materials with large 2PA cross-sections rsc.org. Similarly, derivatives of this compound could be designed with specific electronic properties.
The table below presents some rational design strategies and their potential outcomes.
| Design Strategy | Targeted Property | Potential Application |
| Introduction of electron-donating groups on the thiophene ring and electron-withdrawing groups on the pyridine ring. | Enhanced intramolecular charge transfer character, leading to red-shifted absorption and emission. | Organic photovoltaics, fluorescent probes. |
| Functionalization of the acetonitrile group. | Introduction of new coordination sites or reactive handles for polymerization. | Multifunctional ligands, polymer synthesis. |
| Extension of the π-conjugated system by adding more aromatic units. | Lowering of the HOMO-LUMO gap, leading to absorption at longer wavelengths. | Near-infrared absorbing materials, organic conductors. |
By systematically modifying the core structure of this compound, it is possible to create a library of compounds with a wide range of chemical and physical properties, making it a versatile scaffold for various scientific and technological applications.
Future Research Directions and Unexplored Avenues
Development of Novel and Atom-Economical Synthetic Methodologies
Current synthetic routes to heteroaryl acetonitriles often rely on multi-step processes or harsh reagents. Future research should prioritize the development of more efficient and sustainable methods for synthesizing pyridin-2-yl-thiophen-3-yl-acetonitrile.
Direct C-H Functionalization: A significant leap forward would be the development of transition-metal-catalyzed direct C-H arylation methods. researchgate.net These reactions offer a step- and atom-economical pathway by directly coupling a pyridine (B92270) derivative with a thiophene (B33073) acetonitrile (B52724) synthon, avoiding pre-functionalization steps that generate waste. researchgate.net
Flow Chemistry: Transferring existing multi-step syntheses into a continuous flow process could dramatically improve efficiency, safety, and scalability. rsc.org Flow chemistry allows for precise control over reaction parameters, potentially increasing yields and reducing reaction times compared to traditional batch methods. rsc.org
Cyanide-Free Approaches: Investigating cyanide-free routes, such as those employing p-tosylmethyl isocyanide (TosMIC) in a van Leusen-type reaction or novel oxidative rearrangements of corresponding benzyl-type halides, would enhance the safety and environmental profile of the synthesis. rsc.orgorganic-chemistry.org
Biocatalysis: The use of nitrile hydratase or nitrilase enzymes offers a green alternative for nitrile synthesis and modification under mild, aqueous conditions, representing a significant area for exploration. nih.gov
A comparison of potential future synthetic strategies is presented below.
| Methodology | Potential Advantages | Key Research Challenge |
| Direct C-H Arylation | High atom and step economy, reduced waste. researchgate.net | Achieving high regioselectivity on both heterocyclic rings. |
| Continuous Flow Synthesis | Improved safety, scalability, and reproducibility. rsc.org | Optimization of residence time, temperature, and reagent mixing. |
| Cyanide-Free Routes | Enhanced safety, avoidance of toxic metal cyanides. rsc.org | Broadening substrate scope and improving reaction efficiency. organic-chemistry.org |
| Enzymatic Synthesis | Environmentally benign, high chemo- and enantioselectivity. nih.gov | Enzyme discovery and engineering for specific substrate acceptance. |
Advanced Spectroscopic Probes for Real-time Reaction Monitoring and Mechanistic Elucidation
A deeper understanding of the formation and reactivity of this compound requires moving beyond standard characterization. Future work should employ advanced spectroscopic techniques for real-time analysis.
In-situ NMR and IR Spectroscopy: Implementing real-time monitoring using techniques like stopped-flow benchtop NMR or ReactIR (mid-infrared spectroscopy) can provide invaluable kinetic data. nih.govmpg.devapourtec.com This allows for the identification of transient intermediates and the elucidation of reaction mechanisms, which is crucial for optimizing synthetic protocols. mpg.decoleparmer.com
Fluorine-Tagged Derivatives: The synthesis of fluorinated analogues of the compound could enable the use of ¹⁹F NMR for reaction monitoring. acs.org This technique offers a clean spectral window and high sensitivity, facilitating quantitative analysis of complex reaction mixtures. vapourtec.comacs.org
Integration of High-Performance Computational Models for Predictive Chemical Discovery
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting molecular properties and guiding experimental design. nih.govresearchgate.net
Reactivity and Mechanistic Studies: DFT calculations can predict the activation energies for various reactions, helping to identify the most plausible mechanistic pathways for both the synthesis and subsequent transformations of the compound. nih.govacs.org This predictive power can rationalize experimental outcomes and guide the design of more efficient catalysts and reaction conditions. researchgate.net
Spectroscopic Prediction: Theoretical calculations can be used to predict NMR, IR, and UV-Vis spectra. nih.govtandfonline.com Comparing these theoretical spectra with experimental data provides a powerful method for structural confirmation and offers deeper insight into the electronic structure of the molecule. tandfonline.comnih.gov
Designing Functional Materials: Computational models can screen virtual libraries of derivatives for desired electronic properties, such as HOMO/LUMO energy levels, which are critical for applications in organic electronics. nih.gov This in-silico screening can prioritize synthetic targets for materials with optimized performance.
Exploration of Stereochemical Aspects and Chiral Derivatization
The carbon atom connecting the pyridine, thiophene, and nitrile groups is a pro-chiral center. Functionalization or transformation of the nitrile group can create a stereocenter, opening a rich field of stereochemical research.
Enantioselective Synthesis: Developing catalytic asymmetric methods to produce enantiomerically pure derivatives is a key objective. acs.org This could involve asymmetric hydrogenation of the nitrile or enantioselective additions across the C≡N bond. Chiral N-heterocyclic carbene (NHC) catalysts have shown promise in creating nitrile-containing quaternary centers and could be adapted for this purpose. acs.org
Chiral Derivatization and Analysis: The use of chiral derivatization reagents can enable the separation and analysis of enantiomers using standard chromatographic techniques on achiral stationary phases. registech.com
Biocatalytic Resolution: Enzymatic methods are highly effective for the enantioselective transformation of nitriles, offering a green route to chiral carboxylic acids or amides from the parent nitrile. nih.gov This approach could provide access to enantiopure building blocks for pharmaceuticals or chiral ligands.
Design of Multi-Component Systems for Synergistic Functional Materials
The distinct electronic and coordinating properties of the pyridine and thiophene rings make this compound an excellent candidate for incorporation into complex functional materials.
Metallacages and Supramolecular Assemblies: The pyridine nitrogen is a classic coordination site for metals like platinum(II). nih.gov This allows for the self-assembly of the molecule, or its derivatives, into sophisticated multicomponent metallacages with potential applications in catalysis, molecular recognition, and drug delivery. nih.govresearchgate.net
Conjugated Polymers: Incorporating this scaffold into conjugated polymers could yield materials with interesting optoelectronic properties. acs.org The combination of the electron-deficient pyridine and electron-rich thiophene can create donor-acceptor systems suitable for organic field-effect transistors (OFETs) or photovoltaic cells. tandfonline.com
Multi-Component Reactions (MCRs): The compound can serve as a versatile building block in MCRs to rapidly generate libraries of complex, drug-like molecules with diverse three-dimensional scaffolds. nih.govrug.nlrug.nl
Investigation of Novel Reactivity Patterns and Unprecedented Transformations of the Compound
The unique arrangement of functional groups in this compound invites the exploration of novel chemical transformations.
Nitrile Group Cycloadditions: The nitrile group is a prime target for cycloaddition reactions. For instance, a [3+2] cycloaddition with azides could yield tetrazole derivatives, which are important pharmacophores.
Thiophene Ring Functionalization: While electrophilic substitution on thiophene is well-known, exploring less common C-H activation or metalation strategies could lead to regioselective functionalization at the C4 or C5 positions of the thiophene ring, creating novel isomers with distinct properties.
Oxidative Cleavage/Rearrangement: The benzylic-like position of the acetonitrile group suggests potential for novel oxidative transformations. For example, reactions involving C=C double bond cleavage-type mechanisms could be explored to convert the acetonitrile moiety into other functional groups. researchgate.net
Expanding the Scope of Catalytic Applications with this compound Ligands
The pyridine nitrogen atom, and potentially the thiophene sulfur, can act as coordinating sites for transition metals, making derivatives of this compound attractive as ligands in catalysis.
Asymmetric Catalysis: Chiral derivatives of the compound could serve as ligands for enantioselective catalysis. The rigid backbone provided by the two heteroaromatic rings is a desirable feature for creating a well-defined chiral pocket around a metal center. acs.org
Photoredox Catalysis: The conjugated π-system of the molecule suggests that its metal complexes could have interesting photophysical properties. Future research could explore the use of these complexes as photosensitizers in photoredox catalysis.
Heterogeneous Catalysis: Immobilizing the compound or its metal complexes onto a solid support, such as hydroxyapatite-encapsulated nanoparticles, could lead to the development of robust, recyclable heterogeneous catalysts for various organic transformations. researchgate.net
Q & A
Q. What are the recommended synthetic routes for Pyridin-2-Yl-Thiophen-3-Yl-Acetonitrile, and what critical parameters affect yield?
Methodological Answer: The synthesis typically involves multi-step reactions, such as nucleophilic substitution or cross-coupling between pyridine and thiophene derivatives, followed by acetonitrile functionalization. Key parameters include:
- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling to link pyridinyl and thienyl moieties .
- Reaction temperature : Optimized between 80–120°C to balance reaction rate and byproduct formation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (using ethanol/water mixtures) to isolate the product .
- Yield optimization : Monitoring reaction progress via TLC and adjusting stoichiometry of reactants (e.g., 1:1.2 molar ratio of pyridine to thiophene precursors) .
Q. How should researchers handle this compound safely based on its GHS classification?
Methodological Answer: Based on analogous pyridine-thiophene derivatives:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (GHS Category 2 for eye irritation) .
- Ventilation : Use fume hoods to avoid inhalation of dust/particulates (GHS H335: respiratory irritation) .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. What computational methods (e.g., DFT) are suitable for studying the electronic properties of this compound, and how do they complement experimental data?
Methodological Answer:
- Density Functional Theory (DFT) : Used to calculate HOMO-LUMO gaps, dipole moments, and charge distribution. Basis sets like B3LYP/6-311G(d,p) provide accurate predictions of electronic transitions, validated against UV-Vis spectroscopy .
- Molecular docking : Assess binding affinity with biological targets (e.g., enzymes) using AutoDock Vina, guided by crystallographic data .
- Synergy with experiment : DFT-predicted λmax values (e.g., 320–350 nm) cross-verified with experimental UV-Vis spectra to identify π→π* transitions .
Q. How can X-ray crystallography using SHELX resolve structural ambiguities in this compound derivatives?
Methodological Answer:
- Data collection : High-resolution (<1.0 Å) X-ray diffraction data collected at 100 K to minimize thermal motion .
- Structure solution : SHELXD for phase problem resolution via dual-space methods, followed by SHELXL for refinement .
- Handling disorder : Use PART and SIMU instructions in SHELXL to model disordered thiophene/pyridine rings .
- Validation : Check R-factor (<5%) and residual electron density maps to confirm bond lengths/angles match DFT-optimized geometries .
Q. How can researchers address contradictions in spectroscopic data (e.g., NMR shifts) for this compound?
Methodological Answer:
- Multi-technique validation : Cross-reference ¹H/¹³C NMR (DMSO-d₆) with HSQC/HMBC to assign ambiguous peaks (e.g., overlapping pyridinyl and thienyl protons) .
- Solvent effects : Compare NMR in CDCl₃ vs. DMSO to identify solvent-induced shifts .
- Crystallographic correlation : Use X-ray-derived bond lengths to predict ¹³C chemical shifts via empirical models (e.g., Grant-Pauling equations) .
Q. What strategies optimize the regioselectivity of functionalizing this compound for targeted applications?
Methodological Answer:
- Directing groups : Introduce temporary protecting groups (e.g., Boc on pyridine nitrogen) to steer electrophilic substitution to the thiophene ring .
- Metal-mediated catalysis : Use CuI/L-proline systems for Ullmann coupling to attach substituents at the 5-position of thiophene .
- Kinetic vs. thermodynamic control : Monitor reaction time (e.g., 12 hr vs. 24 hr) to favor mono- vs. di-substituted products .
Q. How do steric and electronic effects influence the reactivity of this compound in organometallic reactions?
Methodological Answer:
- Steric hindrance : Bulky ligands (e.g., P(t-Bu)₃) reduce unwanted side reactions at congested pyridinyl positions .
- Electronic effects : Electron-withdrawing groups (e.g., -CN) on acetonitrile enhance electrophilicity, facilitating nucleophilic attack at the thiophene ring .
- DFT modeling : Calculate Fukui indices to identify nucleophilic/electrophilic hotspots, guiding catalyst design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
